![molecular formula C6H4BrNO3 B1372168 6-Bromo-5-hydroxynicotinic acid CAS No. 1216282-97-1](/img/structure/B1372168.png)
6-Bromo-5-hydroxynicotinic acid
Overview
Description
6-Bromo-5-hydroxynicotinic acid is an aromatic compound that belongs to the family of pyridine-based molecules. It has the molecular formula C6H4BrNO3 .
Synthesis Analysis
The synthesis of 5-Bromo-6-hydroxynicotinic acid can be achieved from METHYL 3-BROMO-2-OXO-2H-PYRAN-5-CARBOXYLATE .Molecular Structure Analysis
The molecule contains a total of 15 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .Physical And Chemical Properties Analysis
6-Bromo-5-hydroxynicotinic acid is a solid at 20 degrees Celsius . It has a molecular weight of 218.01 g/mol . The exact mass is 216.93746 g/mol and the monoisotopic mass is also 216.93746 g/mol .Scientific Research Applications
Synthesis and Preparation
- Improved Preparation Techniques : The bromination of 2-hydroxynicotinic acid using sodium hypobromite, which provides high yields of pure 5-bromo-2-hydroxynicotinic acid, a related compound, is significant for large-scale production and safer than using hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
Biochemical Applications
- Enzymatic Research : The study of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens, which is used for the synthesis of 2,5-dihydroxypyridine, a precursor in the production of 5-aminolevulinic acid (a plant growth hormone and a cancer therapy agent), highlights the biochemical significance of related hydroxynicotinic acids (Nakano et al., 1999).
Chemical Analysis and Properties
- Structural Analysis : The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been studied to understand the tautomerization of N-heterocyclic compounds, contributing to the knowledge of chemical properties and reactivity of hydroxynicotinic acids (van Stipdonk et al., 2014).
Electrocatalysis and Chemical Synthesis
- Electrocatalytic Synthesis : Investigations into the electrosynthesis of 6-aminonicotinic acid, using 2-amino-5-bromopyridine and CO2, provide insights into the potential applications of bromo and hydroxynicotinic acids in chemical synthesis under mild conditions (Gennaro et al., 2004).
Microbial and Enzymatic Processes
- Microbial Conversion : The bioelectrochemically accelerated microbial conversion of nicotinic acid to 6-hydroxynicotinic acid using Pseudomonas fluorescens illustrates the role of similar compounds in biotechnological applications (Torimura et al., 1998).
Luminescent Properties
- Lanthanide Complexes : Research on the luminescent properties of lanthanide complexes with 6-hydroxynicotinic acid demonstrates the use of hydroxynicotinic acids in the development of novel luminescent materials (Zou et al., 2011).
Mechanism of Action
Target of Action
It is structurally similar to nicotinic acid, also known as niacin or vitamin b3 . Niacin is known to interact with various enzymes and receptors in the body, playing a crucial role in metabolism .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
It is known that niacin and its derivatives play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known that 6-hydroxynicotinic acid (6-hna), a compound structurally similar to 6-bromo-5-hydroxynicotinic acid, can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism, thereby exerting control over the breakdown of nicotinic acid .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-hydroxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJIXEBLVBJNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673690 | |
Record name | 6-Bromo-5-hydroxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-hydroxynicotinic acid | |
CAS RN |
1216282-97-1 | |
Record name | 6-Bromo-5-hydroxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-5-hydroxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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